![molecular formula C9H18N6O3 B1217834 Trimelamol CAS No. 64124-21-6](/img/structure/B1217834.png)
Trimelamol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
三甲胺醇是通过一系列涉及三嗪环的化学反应合成的三甲胺醇在存在平均分子量越来越高的水性聚乙二醇溶液的情况下,其溶解度和稳定性会提高 . 工业生产方法包括使用冷冻干燥来延长产品相对于液体配方而言的货架期 .
化学反应分析
三甲胺醇会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,三甲胺醇的氧化会导致形成具有不同官能团的三嗪衍生物 .
科学研究应用
Introduction to Trimelamol
This compound, scientifically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a synthetic compound that has garnered attention for its potential applications in oncology. It is an analogue of pentamethylmelamine and is primarily studied for its antitumor properties. Unlike its predecessor, this compound does not require metabolic activation, which is expected to enhance its efficacy in clinical settings.
Antitumor Activity
This compound has been investigated for its effectiveness against various cancers, particularly refractory ovarian cancer. In a Phase II clinical trial involving 42 patients with advanced ovarian cancer who were resistant to platinum-based chemotherapy, this compound was administered at a dosage of 800 mg/m² intravenously for three consecutive days. The results indicated an objective response rate of 9.5%, with one complete response and several partial responses observed. The main toxicity reported was nausea and vomiting, alongside mild myelosuppression .
Pharmacokinetics and Toxicity
Research has shown that this compound exhibits significantly lower central nervous system penetration compared to pentamethylmelamine, which may contribute to its reduced neurotoxicity. In animal studies, this compound demonstrated a brain-to-plasma concentration ratio of only 0.08, indicating limited CNS exposure and consequently lower risks of sedation and emesis .
Stability Studies
The stability of this compound in various conditions has been explored, revealing two primary degradation pathways: one involving the elimination of hydroxymethylene units leading to the formation of trimethylmelamine, and another involving the coupling of two this compound molecules to form bis(this compound). These findings are crucial for understanding the drug's formulation and clinical administration .
Case Study 1: Refractory Ovarian Cancer
In a Phase II trial conducted by Judson et al., patients with recurrent ovarian cancer were treated with this compound after failing previous therapies. The study highlighted the challenges in achieving significant response rates in heavily pre-treated populations but noted that some patients experienced prolonged responses .
Patient Response | Duration (weeks) |
---|---|
Complete Response | 20 |
Partial Response 1 | 8 |
Partial Response 2 | 20 |
Partial Response 3 | 28 |
Case Study 2: Toxicity Profile
A comparative analysis between this compound and pentamethylmelamine indicated that while both compounds exhibit antitumor properties, this compound's lower CNS penetration correlates with a more favorable toxicity profile. This suggests that this compound may be better tolerated in clinical settings, potentially leading to improved patient compliance .
作用机制
三甲胺醇通过干扰癌细胞中核酸的合成来发挥其作用。它靶向三嗪环,该环对 DNA 和 RNA 的形成至关重要。 通过抑制核酸的合成,三甲胺醇会破坏癌细胞的生长和增殖,导致细胞死亡 .
相似化合物的比较
三甲胺醇类似于六甲基三聚氰胺和五甲基三聚氰胺,但它具有独特的特性,使其更适合肠外给药。 与它的类似物不同,三甲胺醇不需要代谢活化,并且具有更好的溶解度和稳定性特性 . 其他类似的化合物包括三聚氰胺及其衍生物,它们也含有三嗪环,但在其官能团和生物活性方面有所不同 .
生物活性
Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.
This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.
Table 1: Chemical Structure of this compound
Property | Value |
---|---|
Chemical Formula | C12H18N6O3 |
Molecular Weight | 270.31 g/mol |
Solubility | Soluble in water |
Log P | -0.59 |
Antitumor Activity
This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .
Table 2: Summary of Antitumor Efficacy Studies
Study Type | Cancer Model | Dose (mg/kg) | Result |
---|---|---|---|
In Vivo | Ovarian Cancer Xenograft | 15-60 i.p. daily | Curative effects observed |
In Vivo | Sarcoma Model | 30-90 i.p. weekly | Significant tumor reduction |
In Vitro | Various Cancer Cell Lines | 10-100 µM | Induced apoptosis in cancer cells |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Half-Life | 1.5 hours |
Peak Plasma Concentration | 45 µg/mL at 2 hours post-administration |
Elimination Half-Life | 8 hours |
Safety Profile
The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .
Case Study: Efficacy in Ovarian Cancer
In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .
Case Study: Combination Therapy
Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .
属性
CAS 编号 |
64124-21-6 |
---|---|
分子式 |
C9H18N6O3 |
分子量 |
258.28 g/mol |
IUPAC 名称 |
[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |
InChI |
InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |
InChI 键 |
MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
规范 SMILES |
CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |
Key on ui other cas no. |
64124-21-6 |
同义词 |
CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。